molecular formula C26H39NO4 B566262 5,7-Docosadiynoic Acid N-Succinimide CAS No. 369375-91-7

5,7-Docosadiynoic Acid N-Succinimide

Cat. No.: B566262
CAS No.: 369375-91-7
M. Wt: 429.601
InChI Key: HDVXHHDOINRKHO-UHFFFAOYSA-N
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Description

5,7-Docosadiynoic Acid N-Succinimide is a specialized biochemical tool designed for the covalent labeling of amine-functionalized biomolecules. As an N-hydroxysuccinimide (NHS) ester derivative of a diynoic fatty acid, this compound readily reacts with primary amines (-NH₂) on proteins, peptides, or amine-modified oligonucleotides to form stable amide bonds, facilitating the creation of lipid-biomolecule conjugates for diverse research applications. The unique structure of the lipid backbone, featuring diyne groups, suggests potential for applications in click chemistry or as a probe for investigating lipid-protein interactions within signaling pathways, which are crucial for understanding cell physiology and disease . Researchers can utilize this reagent to explore the functional consequences of lipid modification on protein localization and activity, particularly in studies focused on membrane dynamics and metabolic regulation. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

369375-91-7

Molecular Formula

C26H39NO4

Molecular Weight

429.601

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) docosa-5,7-diynoate

InChI

InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3

InChI Key

HDVXHHDOINRKHO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC#CC#CCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges: While succinimide derivatives are often synthesized via Michael addition (e.g., ), specific protocols for this compound remain underreported in the literature.
  • Toxicity Data: Limited information exists on its biological toxicity, though safety protocols for handling succinimides (e.g., PPE requirements) apply .
  • Cost Considerations : At $500/25 mg (), it is significantly more expensive than simpler succinimide derivatives, reflecting its specialized applications.

Q & A

Basic: What analytical methods are recommended for structural characterization of 5,7-Docosadiynoic Acid N-Succinimide?

Answer:
Structural confirmation requires a combination of techniques:

  • Infrared Spectroscopy (IR): Identify functional groups like the succinimide ester (C=O stretch at ~1740 cm⁻¹) and diyne bonds (C≡C stretches at ~2100–2260 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to resolve the aliphatic chain geometry and confirm esterification (e.g., shifts for N-succinimide protons at δ ~2.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (theoretical C26H35NO4C_{26}H_{35}NO_4: 425.56 g/mol) and fragmentation patterns .

Basic: What safety protocols are critical when handling this compound?

Answer:
Safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H312/H332 hazards) .
  • Ventilation: Use fume hoods to minimize inhalation of aerosols or dust (P271 precaution) .
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents to prevent decomposition .

Advanced: How should researchers resolve discrepancies in CAS numbers and structural data for this compound?

Answer:
Discrepancies arise from:

  • Mislabeling in databases: For example, CAS 160801-26-3 refers to Docosahexaenoic Acid N-Succinimide, not the diynoic variant , while CAS 178560-65-1 is inconsistently linked to 5,7-Docosadiynoic Acid .
  • Methodology:
    • Cross-validate using NMR and HRMS to confirm molecular structure.
    • Consult authoritative sources like IUPAC nomenclature or peer-reviewed syntheses (e.g., outlines diyne synthesis routes) .

Advanced: How can synthesis yields of this compound be optimized for crosslinking applications?

Answer:
Key strategies include:

  • Reaction Solvent: Use anhydrous DMF or THF to enhance succinimide ester activation .
  • Stoichiometry: Maintain a 1:1.2 molar ratio of diynoic acid to N-hydroxysuccinimide (NHS) to minimize side reactions .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted NHS .

Advanced: How does this compound affect chitosan hydrogel properties?

Answer:
When used as a crosslinker in chitosan hydrogels:

  • Mechanical Strength: Higher crosslinking density (via diyne groups) increases compressive modulus but may reduce elasticity .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows improved degradation resistance above 250°C due to covalent network formation .
  • Biocompatibility: Cytotoxicity assays (e.g., MTT) are essential; residual NHS esters may require quenching with glycine .

Advanced: What experimental controls are vital when analyzing diyne reactivity in polymerization studies?

Answer:
Critical controls include:

  • UV/Visible Spectroscopy: Monitor diyne polymerization (e.g., 254 nm for conjugated ene-yne products) .
  • Oxygen Exclusion: Conduct reactions under nitrogen to prevent oxidation of diyne groups .
  • Negative Controls: Use non-reactive analogs (e.g., saturated fatty acid NHS esters) to confirm reaction specificity .

Advanced: How do data contradictions in thermal stability studies arise, and how can they be mitigated?

Answer:
Contradictions may stem from:

  • Sample Purity: Impurities (e.g., residual solvents) lower observed degradation temperatures. Validate purity via HPLC .
  • Heating Rate: Use standardized TGA protocols (e.g., 10°C/min under nitrogen) to ensure reproducibility .
  • Material Heterogeneity: Ensure homogeneous crosslinking in hydrogels to avoid variable thermal profiles .

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